Lower Boiling Point Simplifies Distillation vs. 4-Chlorophenyl Analog
The difluoro compound exhibits a predicted boiling point of 271.8±35.0 °C, which is approximately 40 °C lower than the 311.6±27.0 °C predicted for its 4-chlorophenyl analog . This significant difference enhances the feasibility of purification by fractional distillation, reducing energy input and the risk of thermal decomposition during scale-up, a critical factor for process chemists selecting an intermediate.
| Evidence Dimension | Boiling Point (Predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 271.8±35.0 °C |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-4,4-dimethyl-3-oxopentanenitrile: 311.6±27.0 °C |
| Quantified Difference | Approximately 39.8 °C lower for the target compound |
| Conditions | Predicted values from computational models, consistent with trends observed for fluorinated vs. chlorinated aromatics |
Why This Matters
A significantly lower boiling point simplifies purification by steam or fractional distillation, leading to lower operational costs and higher throughput in multi-step synthetic routes.
